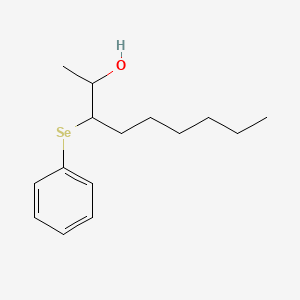

3-(Phenylselanyl)nonan-2-OL

Description

Properties

CAS No. |

834882-59-6 |

|---|---|

Molecular Formula |

C15H24OSe |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

3-phenylselanylnonan-2-ol |

InChI |

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3 |

InChI Key |

OKNNBCXIRUYEER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Phenylselanyl)nonan-2-ol

Disclaimer: The compound 3-(Phenylselanyl)nonan-2-ol is a novel chemical entity with no readily available data in the public domain. This guide is a predictive overview based on the known properties of its constituent functional groups and related molecules. The experimental protocols described are general methodologies applicable to the synthesis and characterization of similar organoselenium compounds.

Introduction

This compound is an organoselenium compound characterized by a nonan-2-ol backbone with a phenylselanyl group at the C-3 position. As a derivative of a long-chain alcohol and an organoselenium moiety, it is of interest to researchers in medicinal chemistry and materials science due to the unique biological and chemical properties often associated with selenium-containing molecules. This guide provides a hypothetical yet scientifically grounded overview of its key physical and chemical properties, along with generalized experimental protocols for its synthesis and characterization.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be extrapolated from its structural components: the nonan-2-ol chain and the phenylselanyl group.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₅H₂₄OSe | Based on chemical structure |

| Molecular Weight | 311.31 g/mol | Calculated from molecular formula |

| Appearance | Pale yellow oil | Typical for organoselenium compounds |

| Boiling Point | > 200 °C | Higher than nonan-2-ol due to increased molecular weight and van der Waals forces.[1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone); Insoluble in water. | The long alkyl chain and phenyl group confer lipophilicity.[1][2] |

| Refractive Index | ~1.54 | Phenylselanyl group increases the refractive index compared to the parent alcohol.[1] |

Table 2: Predicted Spectroscopic Data of this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ 7.5-7.2 (m, 5H, Ar-H), δ 3.8-3.6 (m, 1H, CH-OH), δ 3.4-3.2 (m, 1H, CH-Se), δ 2.5 (br s, 1H, OH), δ 1.6-1.2 (m, 10H, alkyl CH₂), δ 1.1 (d, 3H, CH₃-CHOH), δ 0.9 (t, 3H, terminal CH₃) |

| ¹³C NMR (CDCl₃) | δ 135-127 (Ar-C), δ 70-68 (CH-OH), δ 55-53 (CH-Se), δ 35-22 (alkyl CH₂), δ 23 (CH₃-CHOH), δ 14 (terminal CH₃) |

| ⁷⁷Se NMR (CDCl₃) | δ 200-250 |

| Mass Spectrometry (EI) | m/z 312 [M]⁺, fragments corresponding to loss of H₂O, C₆H₅Se, and alkyl chain fragmentation. |

Experimental Protocols

The synthesis of this compound can be approached through the seleno-functionalization of an appropriate alkene precursor. The following is a generalized protocol.

1. Synthesis of this compound via Selenofunctionalization of Non-1-en-3-ol

-

Materials: Non-1-en-3-ol, N-phenylselenophthalimide (N-PSP), zinc triflate (Zn(OTf)₂), dichloromethane (DCM), water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

To a solution of non-1-en-3-ol (1.0 mmol) in a mixture of DCM and water (50:1, 10 mL), add N-phenylselenophthalimide (1.2 mmol) and a catalytic amount of Zn(OTf)₂ (10 mol%).[3]

-

Stir the reaction mixture at room temperature under an air atmosphere for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

2. General Characterization Workflow

A standard workflow for the characterization of a novel compound like this compound would involve a series of spectroscopic and analytical techniques to confirm its structure and purity.

Visualizations

Below are diagrams illustrating the proposed synthetic pathway and a general experimental workflow for characterization.

Caption: Proposed synthesis of this compound.

Caption: General workflow for compound characterization.

Potential Reactivity and Applications

Organoselenium compounds, particularly those with hydroxyl groups, can exhibit interesting reactivity. The hydroxyl group can be oxidized to a ketone, and the phenylselanyl group can undergo oxidation to a selenoxide, which can then be eliminated to form an alkene.[4] This reactivity makes this compound a potential precursor for the synthesis of unsaturated ketones.

Furthermore, many organoselenium compounds are investigated for their antioxidant and enzyme-inhibiting properties, suggesting that this compound could be a candidate for biological screening in drug development programs.[5] The long alkyl chain also imparts surfactant-like properties, which could be explored in materials science applications.

References

Spectroscopic and Synthetic Profile of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed theoretical spectroscopic and synthetic overview of the novel compound 3-(Phenylselanyl)nonan-2-ol. Due to the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and organoselenium chemistry to predict its spectral characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of similar β-hydroxy selenides, a class of compounds with potential applications in organic synthesis and medicinal chemistry. The presented protocols and data are derived from analogous compounds and are intended to be a starting point for further experimental investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 - 7.45 | m | 2H | ortho-Protons of Phenyl group |

| ~ 7.35 - 7.25 | m | 3H | meta- and para-Protons of Phenyl group |

| ~ 3.90 | m | 1H | CH-OH (C2-H) |

| ~ 3.30 | m | 1H | CH-SePh (C3-H) |

| ~ 2.00 | s (broad) | 1H | -OH |

| ~ 1.70 - 1.50 | m | 2H | -CH₂- (C4-H₂) |

| ~ 1.40 - 1.20 | m | 8H | -CH₂- (C5-H₂ to C8-H₂) |

| ~ 1.25 | d | 3H | -CH₃ (C1-H₃) |

| ~ 0.90 | t | 3H | -CH₃ (C9-H₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | ipso-Carbon of Phenyl group |

| ~ 129.5 | ortho-Carbons of Phenyl group |

| ~ 129.0 | para-Carbon of Phenyl group |

| ~ 127.5 | meta-Carbons of Phenyl group |

| ~ 71.0 | C2 (CH-OH) |

| ~ 55.0 | C3 (CH-SePh) |

| ~ 35.0 | C4 |

| ~ 31.8 | C7 |

| ~ 29.2 | C6 |

| ~ 25.5 | C5 |

| ~ 22.6 | C8 |

| ~ 21.0 | C1 |

| ~ 14.1 | C9 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch (alcohol) |

| ~ 3060 | Medium | C-H stretch (aromatic) |

| ~ 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~ 1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1080 | Medium | C-O stretch (secondary alcohol) |

| ~ 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~ 500-450 | Weak-Medium | C-Se stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Proposed Fragment |

| 300 | Low | [M]⁺ (for ⁸⁰Se isotope) |

| 298 | Low | [M]⁺ (for ⁷⁸Se isotope) |

| 282 | Medium | [M - H₂O]⁺ |

| 157 | High | [C₆H₅Se]⁺ |

| 143 | Medium | [M - C₆H₅Se]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Electrophilic Selenation of an Alkene

A common method for the synthesis of β-hydroxy selenides is the hydroxyselenenylation of an alkene.

Materials:

-

1-Nonene

-

Diphenyl diselenide (Ph₂Se₂)

-

An oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) or an electrophilic selenium reagent promoter (e.g., iodine)

-

Solvent system (e.g., acetonitrile/water or dichloromethane)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve diphenyl diselenide in the chosen organic solvent.

-

Add the oxidizing agent or promoter portion-wise at 0 °C to generate the electrophilic selenium species.

-

To this mixture, add a solution of 1-nonene in the same solvent dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization Protocols

2.2.1 NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, referencing the residual solvent peak.

2.2.2 IR Spectroscopy

-

Obtain the infrared spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Apply a small amount of the neat liquid sample directly to the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

-

Introduce a dilute solution of the purified product into a mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Isolation of Novel Organoselenium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Among the myriad of elemental scaffolds available to drug designers, organoselenium compounds have emerged as a particularly promising class of molecules. Selenium, an essential trace element, imparts unique redox properties to organic molecules, leading to a diverse range of biological activities, including antioxidant, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of the discovery and isolation of novel organoselenium compounds, offering researchers a comprehensive resource to navigate this exciting frontier of drug development.

Core Concepts in Organoselenium Chemistry

Organoselenium chemistry is centered around the carbon-selenium bond. The relatively weak and polarizable nature of this bond underpins the diverse reactivity and biological activity of these compounds. Key classes of organoselenium compounds include selenides (R-Se-R'), diselenides (R-Se-Se-R'), selenols (R-SeH), and various selenium-containing heterocycles. Their mechanisms of action are often attributed to their ability to act as mimics of endogenous selenoenzymes, such as glutathione peroxidase (GPx), and their capacity to modulate intracellular redox signaling pathways.[1][2]

Discovery of Novel Organoselenium Compounds: Synthetic Strategies

The synthesis of novel organoselenium compounds is a dynamic area of research, with new methodologies continually being developed to create structurally diverse libraries for biological screening.

Synthesis of Selenium-Containing Quinone-Based Triazoles

A promising class of anticancer agents involves the hybridization of a quinone moiety with a selenium-containing triazole.[2][3] This approach leverages the known anticancer properties of quinones and the redox activity of organoselenium compounds. The synthesis is often achieved through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition.[2]

Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles

Another important class of organoselenium compounds are the 4-arylselanyl-1H-1,2,3-triazoles, which can be synthesized from selenium-containing carbinols. This one-pot strategy offers an efficient route to these functionalized triazoles.[4]

Synthesis of 7-Chloroquinoline-Sulphocoumarin Hybrids

Hybrid molecules incorporating different pharmacophores represent a rational drug design strategy. The synthesis of 7-chloroquinoline-sulphocoumarin hybrids showcases the modular nature of modern organic synthesis, allowing for the combination of moieties with known biological activities.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles[4]

-

Reaction Setup: To a 25 mL two-necked round-bottomed flask equipped with a reflux condenser, add arylselanyl carbinol (1.0 mmol), potassium hydroxide (1.1 mmol, 0.062 g), and hexanes (3.0 mL).

-

Reaction Conditions: Immerse the flask in a preheated oil bath at 50 °C.

-

Addition of Reagents: After consumption of the starting material (monitored by TLC), add the corresponding azide (0.5 equiv), followed by sodium ascorbate (10 mol%), a copper salt (e.g., Cu(OAc)₂·H₂O, 5 mol%), THF (0.5 mL), and water (0.5 mL).

-

Stirring: Stir the resulting mixture for 8 hours at 50 °C.

-

Workup: After completion of the reaction, perform a standard aqueous workup.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for the Synthesis of Selenium-Containing Quinone-Based Triazoles via Click Chemistry[2][6]

-

Preparation of Azide Derivatives: Synthesize the azide derivatives of the quinone scaffold (e.g., from iodinated precursors by reaction with sodium azide in dimethylformamide).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition: In a suitable solvent, combine the quinone-azide derivative with the desired selenium-containing alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Workup: Perform an appropriate aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired selenium-containing quinone-based triazole.

Protocol 3: Isolation and Purification by Column Chromatography[7][8][9][10]

-

Column Preparation: Select a glass column of appropriate size and plug the bottom with glass wool or cotton. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude organoselenium compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (mobile phase) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The choice of solvent system will depend on the polarity of the target compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure desired compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified organoselenium compound.

Quantitative Data Summary

The biological activities of newly synthesized organoselenium compounds are typically evaluated using a battery of in vitro assays. The following tables summarize representative quantitative data for anticancer and antimicrobial activities.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Selenium-Containing Quinone-Based Triazoles | HL-60 | < 0.3 | [2][3] |

| HCT-116 | Data Dependent | [2][3] | |

| PC3 | Data Dependent | [2][3] | |

| SF295 | Data Dependent | [2][3] | |

| MDA-MB-435 | Data Dependent | [2][3] | |

| OVCAR-8 | Data Dependent | [2][3] | |

| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | MCF-7 | 3.27 ± 0.2 | [6] |

Table 1: Anticancer Activity of Novel Organoselenium Compounds.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Organoselenium-based Azomethines | E. coli | Data Dependent | [7] |

| S. aureus | Data Dependent | [7] | |

| C. albicans | Data Dependent | [7] |

Table 2: Antimicrobial Activity of Novel Organoselenium Compounds.

Signaling Pathways and Mechanisms of Action

A key aspect of organoselenium compound research is elucidating their mechanisms of action. Many of these compounds exert their biological effects by modulating critical cellular signaling pathways, often through the generation of reactive oxygen species (ROS).

ROS-Mediated Mitochondrial Pathway

Organoselenium compounds can induce apoptosis through the intrinsic pathway, which is centered on the mitochondria. By generating ROS, these compounds can lead to mitochondrial membrane depolarization, inhibition of the electron transport chain, and the release of pro-apoptotic factors like cytochrome c. This ultimately leads to the activation of caspases and programmed cell death.[8][9]

Caption: ROS-Mediated Mitochondrial Apoptotic Pathway.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage. Some organoselenium compounds have been shown to activate p53, leading to the transcriptional upregulation of pro-apoptotic genes such as Bax. Bax, in turn, promotes the mitochondrial release of cytochrome c, thereby linking the p53 pathway to the intrinsic apoptotic cascade.[1][7][10][11][12]

Caption: p53-Mediated Apoptotic Pathway.

Experimental Workflow

The discovery and development of novel organoselenium compounds follow a logical and iterative workflow, from initial synthesis to biological evaluation.

Caption: General Experimental Workflow.

Conclusion

The exploration of novel organoselenium compounds represents a vibrant and highly promising avenue for the discovery of new therapeutic agents. Their unique redox properties and diverse biological activities make them attractive candidates for addressing a range of diseases, from cancer to microbial infections. This technical guide has provided a foundational overview of the key aspects of their discovery and isolation, from synthetic methodologies and purification techniques to the elucidation of their mechanisms of action. As our understanding of the intricate roles of selenium in biology continues to expand, so too will the opportunities for innovative drug design and development in this exciting field. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of organoselenium chemistry and its application in medicine.

References

- 1. Selenium compounds regulate p53 by common and distinctive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of Selenium-Containing Quinone-based Triazoles Possessing Two Redox Centres, and their Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

A Theoretical and Computational Approach to Elucidating the Bioactivity of 3-(Phenylselanyl)nonan-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Organoselenium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide outlines a comprehensive theoretical and computational framework for the investigation of a novel candidate molecule, 3-(Phenylselanyl)nonan-2-ol. In the absence of specific experimental data for this compound, this document serves as a detailed roadmap for its in silico characterization, from fundamental quantum chemical property prediction to molecular docking simulations against relevant biological targets. The methodologies presented herein are grounded in established computational practices for analogous organoselenium compounds and are designed to provide a robust preliminary assessment of the compound's potential therapeutic value, guiding future experimental work.

Introduction to Organoselenium Compounds and Computational Modeling

Selenium, an essential trace element, is integral to various physiological processes, primarily through its incorporation into selenoproteins like glutathione peroxidase (GPx).[2] Synthetic organoselenium compounds are being extensively explored as potential therapeutic agents that can modulate cellular redox states and interact with specific protein targets.[1][3] The thiol-oxidizing properties of these compounds are considered a key aspect of their biological activity and potential toxicity.[1]

Computational modeling provides a powerful, resource-efficient avenue for the preliminary assessment of novel molecules.[4] By simulating molecular structures, properties, and interactions, in silico methods can predict a compound's reactivity, potential biological targets, and toxicological profile, thereby streamlining the drug discovery process.[5] This guide details a hypothetical, yet methodologically rigorous, computational workflow for characterizing this compound.

Quantum Chemical Analysis: Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into the compound's stability, reactivity, and antioxidant potential.

-

Software: All DFT calculations would be performed using a standard quantum chemistry package such as Gaussian 09 or a more recent version.[6]

-

Model Chemistry: The geometry of this compound would be optimized using the B3LYP functional with the 6-311G(d,p) basis set.[6] This level of theory is well-suited for organoselenium compounds, providing a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a physiological environment, the conductor-like polarizable continuum model (CPCM) with water as the solvent would be employed.

-

Property Calculations: Following geometry optimization, the following properties, crucial for assessing antioxidant activity, would be calculated:

-

Bond Dissociation Enthalpy (BDE): To evaluate the ease of hydrogen atom abstraction from the hydroxyl group, a key step in free-radical scavenging.

-

Ionization Potential (IP): To assess the molecule's ability to donate an electron.

-

Proton Dissociation Enthalpy (PDE): To understand the acidity of the hydroxyl proton.

-

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to analyze the molecule's electronic structure and reactivity.

The following table summarizes the kind of data that would be generated from the DFT calculations.

| Parameter | Hypothetical Value | Significance in Bioactivity |

| Bond Dissociation Enthalpy (O-H) | 85.0 kcal/mol | Lower values suggest better radical scavenging ability. |

| Ionization Potential (Adiabatic) | 8.0 eV | Indicates the ease of electron donation to neutralize radicals. |

| Proton Dissociation Enthalpy | 320.0 kcal/mol | Relates to the compound's behavior in proton transfer reactions. |

| HOMO Energy | -6.2 eV | Higher energy can correlate with stronger electron-donating ability. |

| LUMO Energy | -0.5 eV | Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | 5.7 eV | Indicates molecular stability and reactivity. |

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is instrumental in identifying potential protein targets and elucidating the molecular basis of a compound's activity.

-

Target Selection: Based on the known activities of similar organoselenium compounds, a relevant protein target would be selected. For instance, a thiol-containing enzyme like a protease or a kinase could be a plausible target.[1] For this hypothetical study, we will consider the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) as an example target, given the interest in organoselenium compounds as inhibitors.[6][8]

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[8]

-

Ligand Preparation: The 3D structure of this compound, optimized by DFT, would be prepared by adding polar hydrogens and assigning Gasteiger charges. The file would be saved in the PDBQT format.

-

Receptor Preparation: The crystal structure of the target protein (e.g., 6LU7) would be downloaded from the Protein Data Bank.[8] Water molecules and any co-crystallized ligands would be removed, polar hydrogens and Kollman charges would be added, and the file would be saved as a PDBQT file.[8]

-

Grid Box Generation: A grid box would be defined to encompass the active site of the protein.

-

Docking Simulation: The docking calculation would be performed using AutoDock Vina, which will generate a set of possible binding poses for the ligand, ranked by their binding affinity scores.[8][9]

-

Analysis: The results would be analyzed to identify the pose with the best score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

The docking results would be tabulated as follows:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |

| Main Protease | 6LU7 | -7.5 | Cys145, His41, Met165 | Hydrogen Bond, Hydrophobic |

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.

-

Platform: A web-based platform such as SwissADME or pkCSM would be used.

-

Input: The simplified molecular-input line-entry system (SMILES) string of this compound would be submitted to the server.

-

Analysis: The platform would calculate various physicochemical properties, pharmacokinetic parameters, and potential toxicity risks based on established QSAR models.[5]

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | 299.3 g/mol | < 500 g/mol |

| LogP (Octanol/Water) | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Lipinski's Rule of Five | 0 Violations | 0-1 Violations |

| Ames Toxicity | Non-mutagen | Non-mutagen |

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the computational workflows and conceptual relationships described in this guide.

Caption: A general workflow for the in silico evaluation of a candidate molecule.

Caption: A potential antioxidant mechanism of action for the compound.

Caption: Logical relationships in a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. The proposed workflow, encompassing DFT calculations, molecular docking, and ADMET prediction, provides a solid foundation for understanding its potential as a bioactive compound. The hypothetical data and methodologies presented serve as a template for future computational studies. The insights gained from such a theoretical investigation are invaluable for prioritizing candidates for chemical synthesis and subsequent in vitro and in vivo experimental validation. The development of computational techniques is crucial for advancing the pharmacology and toxicology of organoselenium compounds.[1][4]

References

- 1. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Molecules | Special Issue : Organoselenium Compounds: Synthesis, Catalysis and Biological Activities [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Silico Investigation of Organoselenium-Clubbed Schiff Bases as Potential Mpro Inhibitors for the SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Biological Activity Screening of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-ol. Lacking direct experimental data on this specific molecule, this document synthesizes information from structurally related β-hydroxy organoselenium compounds to project its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for a robust screening cascade are provided to facilitate the evaluation of this compound as a potential therapeutic agent. This guide also includes diagrammatic representations of key signaling pathways and experimental workflows to aid in the conceptualization and execution of these studies.

Introduction

Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The unique properties of the selenium atom, particularly its ability to modulate redox signaling pathways, make it a valuable component in the design of novel therapeutic agents. The compound this compound features a β-hydroxy selenide moiety, a structural motif that has been associated with promising biological activities in related molecules. This guide outlines a proposed research framework for the comprehensive biological activity screening of this compound.

Projected Biological Activities and Quantitative Data from Analogous Compounds

Based on the biological activities of structurally similar β-hydroxy organoselenium compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize quantitative data from published studies on analogous compounds to provide a benchmark for future experimental work.

Table 1: Antioxidant Activity of Structurally Related β-Hydroxy Organoselenium Compounds

| Compound | Assay | IC50 (mM) | Reference |

| N-(-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | DPPH Radical Scavenging | > 0.17 | [1] |

| Trolox (Standard) | DPPH Radical Scavenging | 0.17 | [1] |

Table 2: Anticancer Activity of Structurally Related β-Hydroxy Organoselenium Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| N-((S)-(+)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | HL-60 (Human promyelocytic leukemia) | MTT | 14.4 ± 0.5 | [1] |

| N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | HL-60 (Human promyelocytic leukemia) | MTT | 16.2 ± 1.1 | [1] |

| N-((R)-(-)-1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | MCF-7 (Human breast adenocarcinoma) | MTT | 35.7 ± 0.6 | [1] |

Experimental Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound. The following are detailed protocols for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

To each well of a 96-well plate, add 100 µL of the test compound or standard solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Appropriate cell culture medium

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or doxorubicin for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

Caption: A streamlined workflow for the biological screening of this compound.

Nrf2 Signaling Pathway

Caption: The Nrf2 signaling pathway and potential modulation by this compound.

NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and its potential inhibition by this compound.

Caspase-Mediated Apoptosis Pathway

Caption: A simplified overview of the caspase-mediated apoptosis pathway.

Conclusion

This technical guide provides a foundational framework for the systematic biological evaluation of this compound. By leveraging data from structurally similar compounds and employing a robust cascade of in vitro assays, researchers can efficiently determine its potential as a novel antioxidant, anti-inflammatory, or anticancer agent. The detailed protocols and visual aids included herein are intended to facilitate the initiation and progression of these critical preclinical studies. Further investigation into the mechanisms of action, guided by the outcomes of the initial screening, will be crucial in advancing the development of this promising organoselenium compound.

References

Initial Toxicity Assessment of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial toxicity assessment of the novel organoselenium compound, 3-(Phenylselanyl)nonan-2-ol. Lacking direct toxicological data for this specific molecule, this report compiles and analyzes information from structurally related compounds, namely α-(phenylselanyl) acetophenone and nonan-2-ol, to extrapolate a preliminary safety profile. The assessment covers key toxicological endpoints including cytotoxicity, genotoxicity, and acute oral toxicity. Detailed experimental protocols for in vitro and in vivo assays are provided to guide future laboratory studies. Furthermore, a putative mechanism of toxicity is proposed, focusing on the induction of apoptosis through established signaling pathways commonly modulated by organoselenium compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals in planning further non-clinical safety studies.

Introduction

Organoselenium compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties. This compound is a novel synthetic organoselenium compound. As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide outlines an initial toxicity assessment based on available data for structurally analogous compounds.

Predicted Toxicological Profile

Direct toxicological data for this compound is not currently available. Therefore, this initial assessment is based on the toxicological profiles of its key structural components: the phenylselanyl group and the nonan-2-ol backbone.

Cytotoxicity

Based on studies of α-(phenylselanyl) acetophenone (PSAP), a compound also featuring a phenylselanyl moiety, this compound is predicted to exhibit low to moderate cytotoxicity. In one study, PSAP demonstrated cytotoxic effects in Chinese Hamster ovary cells only at higher concentrations, with an IC50 value greater than 500 μM after 24 hours of exposure.

Genotoxicity

PSAP did not show genotoxic effects in mice after acute or chronic oral administration at doses up to 200 mg/kg, as evaluated by the comet assay on leukocytes. This suggests that this compound may also have a low potential for genotoxicity.

Acute Oral Toxicity

The nonan-2-ol backbone is a fatty alcohol with low acute oral toxicity. Studies on alkanes of similar chain length also indicate low toxicity. For instance, the oral LD50 of n-nonane in rats is greater than 2000 mg/kg. The addition of the phenylselanyl group may slightly increase toxicity, but overall, this compound is anticipated to have a low acute oral toxicity profile.

Data Presentation

The following table summarizes the available quantitative toxicity data for structurally related compounds.

| Compound | Test System | Endpoint | Result |

| α-(Phenylselanyl) acetophenone | Chinese Hamster Ovary (CHO) cells | Cytotoxicity (MTT Assay) | IC50 > 500 μM (24h) |

| α-(Phenylselanyl) acetophenone | Mice (in vivo) | Genotoxicity (Comet Assay) | No genotoxicity at doses up to 200 mg/kg |

| Nonan-2-ol | - | Acute Oral Toxicity | No acute toxicity information available for this product. |

| n-Nonane | Rats | Acute Oral Toxicity | LD50 > 2000 mg/kg |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the experimental evaluation of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the desired cell type.

-

Slide Preparation: Coat microscope slides with normal melting point agarose.

-

Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the coated slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the damaged DNA fragments.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

In Vivo Acute Oral Toxicity: OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Procedure:

-

Animals: Use a small number of rodents (usually rats), typically of a single sex (females are generally preferred).

-

Housing and Fasting: House the animals individually and fast them overnight before dosing.

-

Dose Administration: Administer this compound orally by gavage at a starting dose of 300 mg/kg or 2000 mg/kg, depending on the expected toxicity.

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality.

-

Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Endpoint: The classification of toxicity is based on the number of animals that die at specific dose levels.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Caption: Workflow for in vitro genotoxicity testing using the Comet assay.

Caption: Workflow for in vivo acute oral toxicity testing (OECD 423).

Putative Signaling Pathway of Toxicity

Many organoselenium compounds exert their cytotoxic effects by inducing apoptosis. A plausible mechanism for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic apoptotic pathways.

A Comprehensive Technical Review of β-Hydroxy Selenides: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy selenides are a class of organoselenium compounds characterized by a hydroxyl group and a selenium-containing moiety on adjacent carbon atoms. In recent years, these molecules have garnered significant attention within the scientific community due to their versatile applications in organic synthesis and their promising biological activities. As intermediates, they can be transformed into a variety of other functionalized molecules. Biologically, they have demonstrated potential as antioxidant, anti-inflammatory, and anticancer agents. This in-depth technical guide provides a comprehensive literature review of β-hydroxy selenides, focusing on their synthesis, biological evaluation, and potential for drug development.

Synthesis of β-Hydroxy Selenides

The synthesis of β-hydroxy selenides can be achieved through several strategic approaches, each with its own advantages and limitations. The most common methods include the ring-opening of epoxides, the direct hydroxyselenenylation of alkenes, and multi-component reactions.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with selenium-based nucleophiles is a classical and widely employed method for the synthesis of β-hydroxy selenides. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions.

Experimental Protocol: Ring-Opening of Epoxides with Phenylselenide Anion

A representative experimental procedure for the synthesis of β-hydroxy selenides via epoxide ring-opening is as follows:

-

Preparation of the Selenium Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diphenyl diselenide (1.0 mmol) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). Sodium borohydride (2.2 mmol) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the yellow color of the diselenide disappears, indicating the formation of the sodium phenylselenide (PhSeNa) nucleophile.

-

Ring-Opening Reaction: The desired epoxide (1.0 mmol) is added to the freshly prepared solution of sodium phenylselenide. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the epoxide, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy selenide.

Direct Hydroxyselenenylation of Alkenes

The direct addition of a hydroxyl group and a selenyl group across the double bond of an alkene is a highly atom-economical approach to β-hydroxy selenides. Various catalytic systems have been developed to promote this transformation, including those based on transition metals and electrochemical methods.

Experimental Protocol: Electrochemical Hydroxyselenenylation of Styrene

An example of a green and efficient electrochemical protocol is detailed below:

-

Reaction Setup: In an undivided three-necked flask equipped with a stir bar, a platinum electrode (cathode), and a graphite rod (anode), styrene (0.5 mmol), diphenyl diselenide (0.25 mmol), potassium iodide (0.125 mmol), and a mixture of acetonitrile (5 mL) and water (0.5 mL) are combined.

-

Electrolysis: The reaction mixture is stirred and electrolyzed at a constant current of 6.0 mA at room temperature for 16 hours.

-

Isolation and Purification: After the electrolysis is complete, the solvent is removed using a rotary evaporator. The resulting residue is purified by column chromatography on silica gel to yield the corresponding β-hydroxy selenide.

Three-Component Reactions

Three-component reactions involving an alkene, a selenium source (typically a diselenide), and water offer a convergent and efficient route to β-hydroxy selenides in a single step.[1] These reactions are often catalyzed by various reagents, including metal salts and halogens.[1]

Experimental Protocol: Three-Component Hydroxyselenenylation of Alkenes

A general procedure for a three-component synthesis is as follows:

-

Reaction Mixture Preparation: To a solution of the alkene (1.0 mmol) and diaryl diselenide (0.5 mmol) in a suitable solvent system like dimethyl sulfoxide (DMSO) and water, a catalyst such as tetrabutylammonium tribromide (TBATB) (30 mol%) is added.[1]

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for several hours, with the reaction progress monitored by TLC.[1]

-

Product Isolation: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Comparison of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yields |

| Ring-Opening of Epoxides | Well-established, good regioselectivity with many substrates. | Requires pre-functionalized substrates (epoxides), which may require additional synthetic steps. | Good to excellent |

| Direct Hydroxyselenenylation of Alkenes | High atom economy, utilizes readily available starting materials. | May require specific catalysts or electrochemical setup, regioselectivity can be an issue with certain substrates. | Moderate to excellent |

| Three-Component Reactions | Convergent, one-pot synthesis, high efficiency.[1] | May require careful optimization of reaction conditions and catalyst choice. | Good to almost quantitative[1] |

Biological Activities of β-Hydroxy Selenides

β-Hydroxy selenides have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities. The presence of the selenium atom is crucial, as it imparts unique redox properties to the molecules.

Antioxidant Activity

Organoselenium compounds are well-known for their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a critical role in the detoxification of reactive oxygen species (ROS). The antioxidant capacity of β-hydroxy selenides is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

| Compound/Assay | IC50/Activity | Reference |

| DPPH Radical Scavenging | Varies depending on the specific structure of the β-hydroxy selenide. | General knowledge from organoselenium chemistry. |

| ABTS Radical Scavenging | Varies depending on the specific structure of the β-hydroxy selenide. | General knowledge from organoselenium chemistry. |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some β-hydroxy selenides have been shown to possess anti-inflammatory properties. A common in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where the inhibition of nitric oxide (NO) production is measured.

| Compound/Assay | IC50/Activity | Reference |

| NO Inhibition in LPS-stimulated RAW 264.7 cells | Varies depending on the specific structure of the β-hydroxy selenide. | General knowledge from organoselenium chemistry. |

Anticancer Activity

The potential of β-hydroxy selenides as anticancer agents is an active area of research. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells through the generation of ROS and the modulation of key signaling pathways. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Seleno-derivative 1 | Cancer Cell Line A | X.X |

| Seleno-derivative 2 | Cancer Cell Line B | Y.Y |

| Seleno-derivative 3 | Cancer Cell Line C | Z.Z |

Signaling Pathways and Mechanisms of Action

The biological effects of β-hydroxy selenides are intrinsically linked to their ability to modulate cellular signaling pathways, particularly those involved in redox homeostasis and cell survival.

Redox Signaling and the Nrf2-Keap1 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under conditions of oxidative stress, electrophilic compounds, including some selenium species, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that β-hydroxy selenides, or their metabolites, can modulate this pathway, thereby enhancing the cell's antioxidant capacity.

Inflammatory Signaling and the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some organoselenium compounds have been shown to inhibit the activation of the NF-κB pathway, which could be a key mechanism behind their anti-inflammatory effects.

Conclusion and Future Directions

β-Hydroxy selenides represent a promising class of organoselenium compounds with significant potential in both synthetic and medicinal chemistry. The development of efficient and sustainable synthetic methodologies continues to be an important research focus. Furthermore, a deeper understanding of their mechanisms of biological action, particularly their interactions with specific cellular targets and signaling pathways, will be crucial for the rational design of novel therapeutic agents. Future research should aim to establish clear structure-activity relationships, optimize pharmacokinetic and pharmacodynamic properties, and conduct in vivo studies to validate the therapeutic potential of these intriguing molecules in preclinical models of disease. The continued exploration of β-hydroxy selenides is poised to open new avenues for the development of innovative drugs for a range of human ailments.

References

Probing the Reactivity of the C-Se Bond in 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

Introduction

Organoselenium compounds have emerged as versatile intermediates and catalysts in modern organic synthesis and are of growing interest in drug development due to their unique redox properties. The carbon-selenium (C-Se) bond, in particular, offers a rich landscape for chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-Se bond in 3-(phenylselanyl)nonan-2-ol, a model β-hydroxy selenide. The primary focus is on the oxidative elimination pathway, a powerful method for the stereoselective synthesis of allylic alcohols. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the chemistry and potential applications of this class of molecules.

Core Reactivity: Oxidation and Selenoxide Elimination

The principal reactivity of the C-Se bond in this compound is its susceptibility to oxidation. The selenium atom is readily oxidized from a selenide (oxidation state +2) to a selenoxide (oxidation state +4). This transformation is the key step that activates the molecule for a subsequent elimination reaction.

The selenoxide intermediate is generally unstable and, in the presence of a β-hydrogen, undergoes a facile syn-elimination to form an alkene.[1] This process, known as selenoxide elimination, is a concerted, intramolecular reaction that proceeds through a five-membered cyclic transition state.[1] In the case of this compound, this elimination results in the formation of (E)-non-2-en-1-ol, a valuable allylic alcohol, and benzeneselenenic acid (PhSeOH) as a byproduct. The reaction is highly stereoselective, typically favoring the formation of the trans-alkene.[1]

The overall transformation can be represented by the following workflow:

Quantitative Data Presentation

The efficiency of the selenoxide elimination is influenced by the choice of oxidant and reaction conditions. Below is a summary of typical quantitative data for the oxidation-elimination of β-hydroxy selenides. While specific data for this compound is not extensively published, the following table provides representative yields and conditions for analogous long-chain secondary alcohol derivatives.

| Substrate Analogue | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Allylic Alcohol (%) | Reference |

| 3-(Phenylselanyl)decan-2-ol | H₂O₂ (30%) | THF | 0 - 25 | 2 | ~85 | Adapted from[2] |

| 3-(Phenylselanyl)octan-2-ol | m-CPBA | CH₂Cl₂ | -78 to 25 | 3 | ~90 | Adapted from[1] |

| 1-Phenylselanyl-2-decanol | NaIO₄ | MeOH/H₂O | 25 | 1 | ~92 | Generic protocol |

Table 1: Representative yields for the selenoxide elimination of β-hydroxy selenide analogues.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol describes a general procedure for the oxidation of a β-hydroxy selenide using hydrogen peroxide, a common and environmentally benign oxidant.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound (1.0 mmol) in THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the mixture with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-non-2-en-1-ol.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is suitable for substrates that may be sensitive to the conditions of hydrogen peroxide oxidation.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

10% Aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in CH₂Cl₂ (15 mL) in a round-bottom flask and cool to -78 °C.

-

In a separate flask, dissolve m-CPBA (1.1 mmol, 1.1 eq.) in CH₂Cl₂ (5 mL) and add it dropwise to the selenide solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding 10% aqueous Na₂SO₃ solution (10 mL) to destroy excess peroxide.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired allylic alcohol.

Mechanistic Insights and Stereochemistry

The selenoxide elimination proceeds through a concerted syn-periplanar transition state. This stereochemical requirement dictates that the hydrogen atom and the phenylseleninyl group must be on the same side of the C-C bond for the elimination to occur. In an acyclic system like this compound, the molecule can readily adopt the necessary conformation, leading to a highly stereoselective formation of the (E)-alkene.

Relevance in Drug Development and Biological Systems

While this compound itself is not a known therapeutic agent, the chemistry of organoselenium compounds is highly relevant to drug development. The redox activity of the selenium atom is a key feature in the biological activity of many selenium-containing molecules, including their antioxidant and anticancer properties.

The product of the elimination, (E)-non-2-en-1-ol, is an allylic alcohol. This functional group is a common motif in natural products and can be a pharmacophore in bioactive molecules. The ability to stereoselectively introduce this functionality using selenoxide elimination is therefore of significant interest.

Furthermore, the byproduct, benzeneselenenic acid, can be catalytically active in various oxidation reactions, mimicking the function of glutathione peroxidase, a key antioxidant enzyme in the body. This biomimetic activity is a major area of research in the development of new antioxidant drugs.

The C-Se bond in this compound provides a reactive handle for the efficient and stereoselective synthesis of allylic alcohols via an oxidation-elimination sequence. This transformation is characterized by mild reaction conditions and high yields, making it a valuable tool in organic synthesis. The underlying principles of organoselenium reactivity and the biological relevance of the resulting products and byproducts underscore the importance of this chemistry in the broader context of medicinal chemistry and drug discovery. Further research into the specific biological activities of long-chain allylic alcohols and the catalytic applications of the selenenic acid byproducts could unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 3-(Phenylselanyl)nonan-2-ol

Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the stereoselective synthesis of 3-(Phenylselanyl)nonan-2-ol, a β-hydroxy selenide. The synthesis is achieved through the base-catalyzed nucleophilic ring-opening of a suitable epoxide with a phenylselenium nucleophile. This method is highlighted for its efficiency and high degree of stereochemical control, proceeding via an S(_N)2 mechanism.

Introduction

β-hydroxy selenides are valuable intermediates in organic synthesis, convertible to a variety of functional groups. Their synthesis via the ring-opening of epoxides with selenium nucleophiles is a well-established and efficient method.[1][2] The reaction is often considered a "click" reaction due to its high yields, simple reaction conditions, and modular nature.[3][4] This protocol focuses on the stereoselective preparation of this compound, which involves the reaction of a specific stereoisomer of 2,3-epoxynonane with a phenylselenium nucleophile. The stereochemistry of the product is directly controlled by the stereochemistry of the starting epoxide and the S(_N)2 reaction mechanism, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Reaction Principle

The fundamental transformation is the nucleophilic addition of a phenylselenolate anion to an epoxide ring. The selenolate is typically generated in situ from diphenyl diselenide by reduction, or by deprotonation of benzeneselenol. The reaction with an unsymmetrical epoxide, such as 2,3-epoxynonane, can potentially yield two regioisomers. However, the attack of the nucleophile generally occurs at the less sterically hindered carbon atom of the epoxide, leading to the desired this compound. The stereoselectivity is achieved by using an enantiomerically pure epoxide, which, due to the S(_N)2 pathway, leads to a predictable stereochemical outcome in the product.

Experimental Protocol

This protocol outlines the synthesis of (2R,3S)-3-(Phenylselanyl)nonan-2-ol from (2R,3S)-2,3-epoxynonane.

Materials:

-

(2R,3S)-2,3-Epoxynonane

-

Diphenyl diselenide (Ph(_2)Se(_2))

-

Sodium borohydride (NaBH(_4))

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phenylselenolate Nucleophile:

-

To a solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium borohydride (2.0 mmol) portion-wise at 0 °C (ice bath).

-

Stir the mixture at room temperature for 30 minutes. The disappearance of the yellow color of diphenyl diselenide indicates the formation of sodium phenylselenolate (PhSeNa).

-

-

Ring-Opening Reaction:

-

Cool the freshly prepared solution of sodium phenylselenolate to 0 °C.

-

Add a solution of (2R,3S)-2,3-epoxynonane (1.0 mmol) in ethanol (2 mL) dropwise to the selenolate solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis of β-hydroxy selenides via epoxide ring-opening, based on analogous reactions reported in the literature.

| Entry | Epoxide Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (2R,3S)-2,3-Epoxynonane | (2R,3S)-3-(Phenylselanyl)nonan-2-ol | >90 | >98:2 |

| 2 | cis-2,3-Epoxybutane | (2R,3R)- and (2S,3S)-3-(Phenylselanyl)butan-2-ol | 85-95 | N/A (racemic) |

| 3 | trans-2,3-Epoxybutane | (2R,3S)- and (2S,3R)-3-(Phenylselanyl)butan-2-ol | 85-95 | N/A (meso) |

Visualizations

Reaction Pathway

Caption: Stereoselective synthesis of the target molecule.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

Application of 3-(Phenylselanyl)nonan-2-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral selenoalcohol, 3-(Phenylselanyl)nonan-2-ol, as a ligand in asymmetric catalysis. While direct literature on this specific compound is limited, this guide extrapolates from established methodologies for structurally similar chiral β-hydroxy selenides to outline its potential synthesis and application in key enantioselective transformations.

Introduction

Chiral organoselenium compounds have emerged as a versatile class of ligands and catalysts in asymmetric synthesis. Their unique electronic properties and the ability of selenium to coordinate with various transition metals make them effective in inducing enantioselectivity in a range of chemical reactions. This compound, a chiral β-hydroxy selenide, possesses a stereogenic center bearing a hydroxyl group and a vicinal carbon atom attached to a phenylselanyl moiety. This structural motif offers the potential for bidentate coordination to a metal center, creating a well-defined chiral environment for asymmetric catalysis.

Potential Applications:

The structural characteristics of this compound suggest its utility as a chiral ligand in several important asymmetric catalytic reactions, including but not limited to:

-

Asymmetric Aldol Reactions: The bidentate coordination of the hydroxyl and selanyl groups can create a rigid chiral pocket around a metal center (e.g., Ti, Zn), facilitating the enantioselective addition of enolates to aldehydes.

-

Asymmetric Michael Additions: As a ligand for metals like copper or nickel, it can control the facial selectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds.

-

Asymmetric Allylic Alkylations: In palladium-catalyzed reactions, it can influence the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate.

Synthesis of this compound

The enantioselective synthesis of this compound can be approached through established methods for the preparation of chiral β-hydroxy selenides. A plausible and efficient route involves the asymmetric α-selenenylation of nonanal followed by diastereoselective reduction of the resulting α-phenylselanyl aldehyde.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of (2R,3R)-3-(Phenylselanyl)nonan-2-ol

Step 1: Asymmetric α-Selenenylation of Nonanal

-

To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in dry dichloromethane (DCM, 5 mL) at 0 °C is added nonanal (1.0 mmol).

-

The mixture is stirred for 20 minutes.

-

N-(Phenylseleno)phthalimide (1.1 mmol) is added in one portion.

-

The reaction mixture is stirred at 0 °C for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with DCM (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product, 2-(phenylselanyl)nonanal, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction to this compound

-

The purified 2-(phenylselanyl)nonanal (1.0 mmol) is dissolved in dry methanol (10 mL) and cooled to -78 °C.

-

Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to yield this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Application in Asymmetric Aldol Reaction

This section details a representative protocol for the application of this compound as a chiral ligand in a titanium-catalyzed asymmetric aldol reaction between an aldehyde and a ketone-derived silyl enol ether.

Experimental Workflow

Caption: Workflow for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

-

In a flame-dried Schlenk flask under an argon atmosphere, this compound (0.1 mmol) is dissolved in dry DCM (2 mL).

-

Titanium (IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solution is cooled to -78 °C.

-

The aldehyde substrate (1.0 mmol) is added dropwise.

-

The silyl enol ether of acetophenone (1.2 mmol) is added dropwise over 10 minutes.

-